molecular formula C23H18BrClN4O3 B2977462 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1357725-95-1

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2977462
CAS No.: 1357725-95-1
M. Wt: 513.78
InChI Key: UBSCJFIQJOOPCT-UHFFFAOYSA-N
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Description

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18BrClN4O3 and its molecular weight is 513.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Nafeesa et al. (2017) involved the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which are related to the compound . These derivatives were characterized using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation (Nafeesa et al., 2017).

Pharmacological Evaluation

  • Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, closely related to the compound . These compounds were screened for antimicrobial activity, showing effectiveness against selected microbial species (Gul et al., 2017).

Enzyme Inhibition Studies

  • Rehman et al. (2013) conducted a study on a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, revealing significant activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Rehman et al., 2013).

Material Science Applications

  • Mansoori et al. (2012) synthesized new, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. This research shows the potential use of similar compounds in the development of new materials (Mansoori et al., 2012).

Antibacterial Potentials

  • Iqbal et al. (2017) explored acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017).

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN4O3/c1-13-10-14(2)29(12-19(30)26-18-5-3-4-17(25)11-18)23(31)20(13)22-27-21(28-32-22)15-6-8-16(24)9-7-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSCJFIQJOOPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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